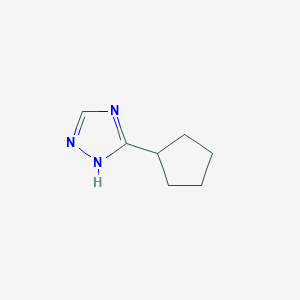

3-Cyclopentyl-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

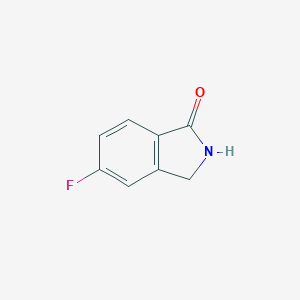

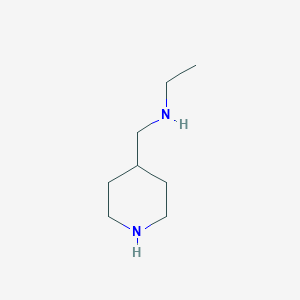

3-Cyclopentyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Triazole Derivatives in Drug Development

Triazoles, including 1H-1,2,4-triazole derivatives, have been extensively studied for their potential in creating new drugs with diverse biological activities. Their structural versatility allows for the development of compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The synthesis of these derivatives is crucial in addressing new diseases, emerging resistant bacterial strains, and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Green Chemistry and Sustainable Synthesis

The synthesis of 1,2,4-triazole derivatives, including those related to 3-Cyclopentyl-1H-1,2,4-triazole, has been explored under green chemistry conditions. Approaches such as microwave-assisted synthesis, mechanochemistry, and the use of non-conventional energy sources highlight the shift towards more sustainable and environmentally friendly chemical reactions. These methods not only offer a pathway to synthesize biologically and pharmacologically relevant compounds but also align with the principles of energy saving and sustainability (Gonnet, Baron, & Baltas, 2021).

Anticancer Studies

The design and synthesis of triazole derivatives, including 1,2,4-triazoles linked to other heterocycles like 1,2,3-triazoles, have been explored for their anticancer properties. These studies involve the creation of new chemical entities that demonstrate significant anticancer activity against various cancer cell lines. The development of these compounds is supported by molecular modeling and density functional theory (DFT) calculations to understand their interactions with biological targets and to optimize their efficacy (Al Sheikh Ali et al., 2020).

Supramolecular and Coordination Chemistry

Triazoles, including 1,2,3- and 1,2,4- derivatives, play a crucial role in supramolecular and coordination chemistry due to their ability to engage in diverse supramolecular interactions. These interactions include hydrogen and halogen bonding, ion coordination, and the formation of bimetallic complexes. Such properties make triazoles valuable in the development of new materials, catalysts, and anion recognition systems (Schulze & Schubert, 2014).

Technological Innovation and Patent Trends

The significant increase in patent filings related to 1H-1,2,3-triazoles reflects their growing importance across various technological sectors, including chemistry, metallurgy, and new technologies. The analysis of patent trends provides insights into the innovation landscape, highlighting the role of triazoles in developing new chemical entities and their applications in diverse fields (Caiana et al., 2022).

Mechanism of Action

Target of Action

Triazole compounds have been reported to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . They have also been associated with interactions with the amide group of Thr199 and Zn ion

Mode of Action

It is known that triazole compounds can inhibit cyclin-dependent kinase 2 (cdk2), which is a crucial regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .

Biochemical Pathways

Triazole compounds have been associated with the inhibition of the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition occurs by blocking 14-α-demethylation, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Pharmacokinetics

Triazole compounds are known for their ability to form hydrogen bonds and bipolar interactions, which can improve their solubility and bioavailability .

Result of Action

Triazole compounds have been associated with significant cytotoxic activities against various cancer cell lines . They have also been reported to exhibit a broad spectrum of antiviral activity .

Action Environment

It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This suggests that they may maintain their efficacy and stability under a variety of environmental conditions.

Safety and Hazards

Properties

IUPAC Name |

5-cyclopentyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINKSVIPXHPJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597779 |

Source

|

| Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210317-84-2 |

Source

|

| Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)